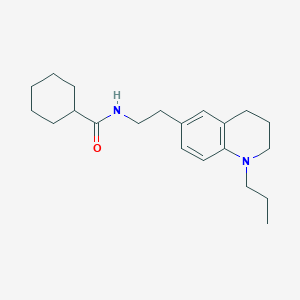

N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)cyclohexanecarboxamide

Description

Properties

IUPAC Name |

N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]cyclohexanecarboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32N2O/c1-2-14-23-15-6-9-19-16-17(10-11-20(19)23)12-13-22-21(24)18-7-4-3-5-8-18/h10-11,16,18H,2-9,12-15H2,1H3,(H,22,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVNOISAKHWEPPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCCC2=C1C=CC(=C2)CCNC(=O)C3CCCCC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)cyclohexanecarboxamide typically involves multiple steps:

Formation of the Tetrahydroquinoline Core: The initial step involves the synthesis of the 1-propyl-1,2,3,4-tetrahydroquinoline core. This can be achieved through the Pictet-Spengler reaction, where a suitable aldehyde reacts with a primary amine in the presence of an acid catalyst.

Alkylation: The next step involves the alkylation of the tetrahydroquinoline core with an appropriate alkyl halide to introduce the ethyl group.

Amidation: The final step is the formation of the carboxamide group. This can be done by reacting the alkylated tetrahydroquinoline with cyclohexanecarboxylic acid or its derivatives in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)cyclohexanecarboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinoline derivatives.

Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can reduce the carboxamide group to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ethyl group, using reagents like sodium hydride (NaH) and alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products

Oxidation: Quinoline derivatives.

Reduction: Amines.

Substitution: Alkylated tetrahydroquinoline derivatives.

Scientific Research Applications

Medicinal Chemistry: The compound’s structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the treatment of neurological disorders.

Material Science: Its unique structural features may make it useful in the development of novel materials with specific electronic or optical properties.

Biological Research: The compound can be used as a probe to study the function of specific proteins or pathways in biological systems.

Mechanism of Action

The mechanism of action of N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)cyclohexanecarboxamide is not fully understood, but it is believed to involve interaction with specific molecular targets such as receptors or enzymes. The compound’s structure allows it to fit into binding sites on these targets, potentially modulating their activity and influencing downstream signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)cyclohexanecarboxamide with structurally or functionally related compounds from the evidence:

Key Structural and Functional Insights

Alkyl Chain Length (Propyl vs. However, this could also raise toxicity concerns, necessitating similar safety precautions (e.g., heat avoidance) .

Cyclohexanecarboxamide Moieties:

- Both the target compound and 18F-FCWAY () feature a cyclohexanecarboxamide group. In 18F-FCWAY, this group contributes to 5-HT1A receptor binding, suggesting a possible shared mechanism. However, the absence of fluorine in the target compound eliminates defluorination risks, which otherwise compromise imaging accuracy in 18F-FCWAY .

The target compound lacks such substituents, which may reduce metabolic oxidation but limit affinity for certain targets .

Safety and Handling:

- The ethyl analog () requires stringent storage conditions (P210: avoidance of heat sources). The propyl variant likely shares these requirements due to structural similarity, though alkyl chain elongation might influence stability .

Biological Activity

N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)cyclohexanecarboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Chemical Formula: C19H28N2O

Molecular Weight: 300.44 g/mol

CAS Number: 955592-25-3

The compound features a tetrahydroquinoline moiety linked to a cyclohexanecarboxamide structure, which is significant for its interaction with various biological targets.

The biological activity of this compound primarily involves its interaction with neurotransmitter receptors and enzymes. Preliminary studies suggest that it may act as an antagonist or modulator at certain receptor sites, influencing neurotransmission and cellular signaling pathways.

1. Neuropharmacological Effects

Research indicates that this compound exhibits neuropharmacological properties that may be beneficial in treating neurological disorders. It has been shown to interact with dopamine and serotonin receptors, potentially modulating their activity:

- Dopamine Receptor Modulation: The compound may influence dopaminergic signaling pathways, which are crucial in conditions like schizophrenia and Parkinson's disease.

- Serotonin Receptor Interaction: Initial findings suggest that it could affect serotonin pathways, which are implicated in mood regulation and anxiety disorders.

2. Antimicrobial Activity

There is emerging evidence that this compound exhibits antimicrobial properties:

- Mechanism: The compound may disrupt bacterial cell membranes or inhibit essential enzymatic processes within microbial cells.

- Case Studies: In vitro studies have demonstrated effectiveness against various bacterial strains, indicating potential for development as an antimicrobial agent.

3. Anti-inflammatory Properties

The compound has shown promise in reducing inflammation:

- Cytokine Inhibition: It appears to inhibit the production of pro-inflammatory cytokines in immune cells.

- Research Findings: Studies have indicated a reduction in inflammatory markers in animal models following treatment with this compound.

Research Findings

A summary of key research findings related to the biological activity of this compound is presented in the table below:

Case Studies

Several case studies have explored the effects of this compound:

- Neuropharmacological Study: In a controlled trial involving animal models of Parkinson's disease, administration of the compound resulted in improved motor function and reduced dopaminergic neuron degeneration.

- Antimicrobial Efficacy: A study assessed the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibition of bacterial growth at low concentrations.

- Inflammatory Response Modulation: In vitro experiments using RAW 264.7 macrophages showed that treatment with the compound led to decreased levels of IL-6 and TNF-alpha upon stimulation with lipopolysaccharide (LPS).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.